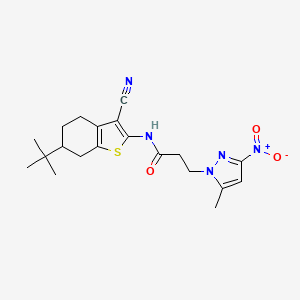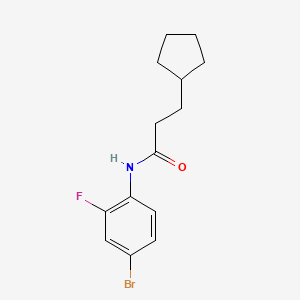![molecular formula C24H21Cl2N5OS B10953169 N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10953169.png)
N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides in the presence of a base.
Attachment of the Naphthylamino Group: The naphthylamino group is attached through a nucleophilic substitution reaction involving naphthylamine and a suitable leaving group.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Final Coupling: The final product is obtained by coupling the triazole intermediate with 2,5-dichloroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the naphthylamino group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various halides are employed under appropriate conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced triazole analogs, amine derivatives.
Substitution: Substituted phenyl derivatives, modified triazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the naphthylamino group are key structural features that enable binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-allyl-5-[(1-phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide
- 2-({4-allyl-5-[(1-benzylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide lies in its specific structural features, such as the naphthylamino group, which may confer distinct biological activities compared to similar compounds. This structural uniqueness can lead to different binding affinities and selectivities for molecular targets, resulting in varied biological effects.
Properties
Molecular Formula |
C24H21Cl2N5OS |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-2-12-31-22(14-27-20-9-5-7-16-6-3-4-8-18(16)20)29-30-24(31)33-15-23(32)28-21-13-17(25)10-11-19(21)26/h2-11,13,27H,1,12,14-15H2,(H,28,32) |
InChI Key |
FFFDMIVOVHHRNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-oxo-1-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,2-dihydropyridine-3-carboxamide](/img/structure/B10953091.png)
![N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B10953102.png)
![N-(furan-2-ylmethyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953111.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953113.png)
![1-butyl-7-(furan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10953116.png)
![2-Thiazoleacetonitrile, alpha-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B10953123.png)
![(2E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B10953131.png)

![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953136.png)
![11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953138.png)

![2-{2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10953157.png)

![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)
